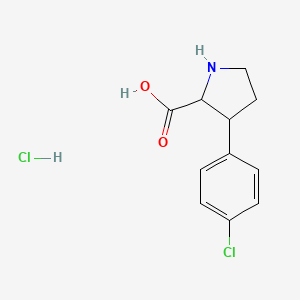

3-(4-Chlorophenyl)proline hydrochloride

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2.ClH/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15;/h1-4,9-10,13H,5-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZACFWPRUJGFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C2=CC=C(C=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant and Anti-inflammatory Activities

Research has demonstrated that derivatives of proline, including 3-(4-Chlorophenyl)proline hydrochloride, exhibit significant biological activities. A study focused on synthesizing phthalimide derivatives using L-proline as a catalyst found that certain compounds demonstrated potent antioxidant and anti-inflammatory properties. For instance, compounds synthesized showed IC50 values of 27.3 μM for antioxidant activity, outperforming standard antioxidants like BHA (IC50 = 44.2 μM) . This suggests that proline derivatives can be pivotal in developing new therapeutic agents targeting oxidative stress and inflammation.

1.2 Enzyme Inhibition

The inhibition of lipoxygenase enzymes is another area where proline derivatives have shown promise. In the same study, compounds derived from proline exhibited strong inhibition of lipoxygenase with IC50 values around 21.34 μM, indicating their potential as anti-inflammatory drugs . The ability to modulate enzyme activity makes these compounds valuable in drug design.

Catalytic Applications

2.1 Asymmetric Synthesis

This compound has been investigated as a chiral catalyst in asymmetric synthesis reactions. A notable application is its use in the asymmetric Michael addition reactions of ketones and aldehydes, where it has been shown to facilitate high enantioselectivity (up to 97% ee) . The compound serves as an organocatalyst, providing an environmentally friendly alternative to traditional metal catalysts.

Table 1: Catalytic Performance of Proline Derivatives

| Catalyst Type | Reaction Type | Enantioselectivity (ee) | Yield (%) |

|---|---|---|---|

| L-Proline | Michael Addition | 69-93 | Varies |

| 3-(4-Chlorophenyl)Proline | Asymmetric Synthesis | Up to 97 | High |

Materials Science

3.1 Development of Chiral Ionic Liquids

Recent studies have explored the use of L-proline-derived chiral ionic liquids (CILs) as solvents and catalysts in various reactions. These CILs demonstrate unique properties such as thermal stability and recyclability, making them suitable for green chemistry applications . The incorporation of proline into ionic liquids enhances their catalytic efficiency in asymmetric reactions.

Case Studies

Case Study 1: Synthesis and Characterization of Phthalimide Derivatives

In a systematic study, researchers synthesized phthalimide derivatives using L-proline as a catalyst under mild conditions, achieving excellent yields and characterizing the products through NMR spectroscopy . The study highlighted the versatility of proline derivatives in synthesizing biologically active compounds.

Case Study 2: Asymmetric Michael Addition Using Proline Derivatives

A detailed investigation into the use of proline derivatives as chiral catalysts for Michael addition reactions revealed significant improvements in enantioselectivity compared to traditional methods . This research underscores the potential for developing novel catalytic systems based on proline derivatives.

Comparison with Similar Compounds

(a) Backbone and Substituent Effects

- This compound employs a proline ring, conferring rigidity and restricting conformational flexibility, which enhances binding to the histamine H₃ receptor . In contrast, Aldi-4 uses a propanone backbone with a ketone group, which may reduce metabolic stability but increase reactivity for enzyme inhibition .

- 3-(4-Chlorophenoxy)-1-propanamine HCl lacks cyclic structures, featuring a linear phenoxy-propanamine chain. This design may improve solubility but reduce target specificity compared to cyclic amines .

(b) Pharmacological Targets

- The 4-chlorophenyl group is a common motif in CNS-targeting drugs due to its ability to cross the blood-brain barrier. However, its placement on different backbones alters mechanisms:

(c) Physicochemical Properties

- Toxicity : Compounds like 3-β-(4-Chlorophenyl)tropane-2-β-carboxylic acid phenyl ester HCl () exhibit high toxicity (IV LD₅₀: 0.1 mg/kg in monkeys), highlighting the critical impact of substituents on safety profiles .

Preparation Methods

Preparation of Proline Esters Hydrochloride

A patented method outlines a two-step reaction sequence to prepare proline esters hydrochloride, which can be adapted for 3-(4-chlorophenyl)proline hydrochloride synthesis:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of proline with hydrogen chloride gas in the presence of pyridine catalyst | Room temperature, 0.5–1 hour, molar ratio HCl:proline = 1:1 | Forms proline hydrochloride, protecting the amino group |

| 2 | Addition of alcohol and continued hydrogen chloride gas passage under reflux | Reflux temperature, 2–4 hours, azeotropic removal of water | Leads to esterification and formation of proline ester hydrochloride |

After reaction completion, the solvent and alcohol are removed by rotary evaporation under vacuum, followed by recrystallization, washing, filtration, and drying to yield pure proline esters hydrochloride.

Synthesis of 3-(4-Chlorophenyl)proline Derivatives via Nucleophilic Substitution

A more specific and industrially viable process for related 4-chlorophenyl-substituted compounds involves:

- Formation of sodium salts of amino alcohols (e.g., 3-piperidinopropanol).

- Reaction with 3-(4-chlorophenyl)propyl mesylate in aprotic polar solvents.

This process avoids phase transfer catalysts and high temperatures, offering better purity and yield.

| Parameter | Details |

|---|---|

| Starting materials | 3-piperidinopropanol, sodium hydride (60%), 3-(4-chlorophenyl)propyl mesylate |

| Solvent | Aprotic polar solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, l-methyl-2-pyrrolidone |

| Reaction conditions | Sodium hydride added slowly under nitrogen, heated to 50°C for 1 hour; cooled to 25°C; mesylate added over 2 hours; stirred at 22°C for 7 hours |

| Molar equivalents | Sodium hydride: 1.1–2.0 eq (preferably 1.4–1.7 eq); Mesylate: 1.1–2.0 eq (preferably 1.2–1.5 eq) |

| Purification | Extraction with toluene, acid/base washes, and distillation under reduced pressure |

The reaction scheme:

- Sodium hydride deprotonates 3-piperidinopropanol to form its sodium salt.

- The sodium salt undergoes nucleophilic substitution with 3-(4-chlorophenyl)propyl mesylate to form the target compound.

- Workup involves aqueous washes and organic solvent extraction to remove impurities.

The process yields the product with over 99% purity and approximately 99% yield without requiring chromatographic purification.

Comparative Data Table of Key Preparation Parameters

Research Findings and Industrial Considerations

The use of hydrogen chloride gas for proline ester hydrochloride formation is effective but requires careful gas handling and control of reaction conditions to prevent overreaction or side products.

The nucleophilic substitution method using sodium hydride and mesylate in aprotic solvents is preferred industrially due to:

Excess sodium hydride ensures complete formation of the reactive sodium salt, while excess mesylate compensates for its chemical lability.

The final product's hydrochloride salt can be obtained by acid-base extraction and salt formation steps following the synthesis of the free base.

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-chlorophenyl)proline hydrochloride with high yield and purity?

Methodological Answer: Synthesis typically involves coupling 4-chlorophenyl groups to proline derivatives via nucleophilic substitution or cross-coupling reactions. Key steps include:

- Protection of the proline amine : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during chlorophenyl coupling .

- Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-proline bonds .

- Hydrochloride salt formation : Post-synthesis treatment with HCl in ethanol/water mixtures yields the hydrochloride salt.

Q. Table 1: Reaction Conditions for Chlorophenyl-Proline Coupling

| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80°C | 78 | 95 | |

| CuI/PPh₃ | THF | 60°C | 65 | 90 |

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the chlorophenyl group’s position and proline’s stereochemistry. Key signals:

- X-ray crystallography : Resolves absolute configuration, critical for chiral proline derivatives .

- Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol (90:10) to assess enantiomeric purity (>98% for pharmacopeial standards) .

Advanced Research Questions

Q. What challenges arise in ensuring enantiomeric purity during chiral synthesis of this compound?

Methodological Answer: Chiral synthesis requires resolving racemic mixtures or using asymmetric catalysis. Key challenges:

- Racemization : Proline’s α-carbon is prone to racemization under acidic/basic conditions. Mitigation: Use low-temperature reactions (<40°C) and non-polar solvents .

- Catalyst selection : Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings improve enantioselectivity (e.g., 85% ee reported in similar aryl-proline systems) .

Q. Table 2: Enantiomeric Excess (ee) Under Different Conditions

| Catalyst System | Solvent | ee (%) | Reference |

|---|---|---|---|

| Pd/BINAP | Toluene | 85 | |

| Cu/(R)-Proline | DCM | 72 |

Q. How can researchers address discrepancies in biological activity data for this compound across in vitro vs. in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Assess bioavailability via LC-MS to detect metabolic degradation (e.g., hepatic CYP450-mediated dechlorination) .

- Receptor binding assays : Compare affinity for target receptors (e.g., CX3CR1) in cell membranes (in vitro) vs. whole-tissue models (in vivo). A study on JMS 17-2 (a CX3CR1 antagonist) showed 10-fold lower potency in vivo due to plasma protein binding .

Q. What advanced impurity profiling methods are recommended for this compound in pharmaceutical research?

Methodological Answer:

- HPLC-MS with ion-pairing : Detects polar impurities (e.g., des-chloro byproducts) using trifluoroacetic acid as a mobile-phase additive .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products. A related compound, Trazodone Hydrochloride Impurity C, showed 0.3% impurity after 48h at pH 9 .

Q. Table 3: Common Impurities and Detection Limits

| Impurity | Source | Detection Method | Limit (%) | Reference |

|---|---|---|---|---|

| Des-chloro derivative | Incomplete coupling | HPLC-UV (254 nm) | 0.1 | |

| Racemic contamination | Chiral synthesis | Chiral HPLC | 0.2 |

Q. How can computational modeling guide the optimization of this compound for target-specific binding?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding affinity to receptors (e.g., CX3CR1) by simulating chlorophenyl-proline interactions with hydrophobic pockets .

- QM/MM simulations : Analyze transition states in catalytic reactions to refine synthetic pathways (e.g., energy barriers in Pd-catalyzed couplings) .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the hydrolytic stability of this compound?

Methodological Answer:

- pH-dependent stability assays : Compare degradation rates at pH 2 (stomach) vs. pH 7.4 (blood). A study on Pitolisant Hydrochloride showed 5% degradation at pH 2 over 24h vs. 15% at pH 7.4 due to nucleophilic attack on the proline ester .

- Isotope labeling : Use ¹⁸O-water to track hydrolysis mechanisms via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.